![molecular formula C10H16N2O3S2 B5553318 4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553318.png)

4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including the treatment of chloroethenes with selenium to produce bis(diethylamino)methylene derivatives, followed by reactions with various reagents to yield compounds with sulfonamide moieties. For example, Nakayama et al. (1998) described the synthesis of a compound through the reaction of 1-chloro-2,2-bis(diethylamino)ethene with selenium, leading to a bis(diethylamino)methylene derivative with unique reactivity towards a range of reagents (Nakayama et al., 1998).

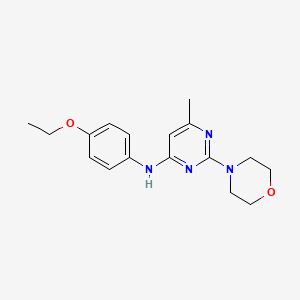

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized using various spectroscopic and crystallographic techniques. For instance, Sarojini et al. (2012) utilized X-ray diffraction (XRD), FTIR, and NMR spectroscopy to elucidate the structure of a sulfonamide compound, highlighting the importance of these techniques in understanding the molecular architecture of such compounds (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, demonstrating their versatile reactivity. Ghorab et al. (2017) synthesized a series of sulfonamide derivatives and evaluated their antimicrobial activity, indicating the potential bioactivity of these compounds (Ghorab et al., 2017).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. The stability and reactivity of these compounds are often studied through their behavior in different chemical environments and their response to various reagents.

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by the sulfonamide group. The interaction of the sulfonamide moiety with different chemical groups determines the compound's overall reactivity and potential applications in synthesis and industry.

References

- (Nakayama et al., 1998) - Synthesis and unique properties of bis(diethylamino)methylene derivatives.

- (Sarojini et al., 2012) - X-ray structural characterization and DFT study of a sulfonamide compound.

- (Ghorab et al., 2017) - Synthesis and antimicrobial activity of sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

Research on aromatic sulfonamide inhibitors, including compounds similar to 4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide, demonstrates significant potential in medical applications, particularly in inhibiting carbonic anhydrase isoenzymes. These inhibitors exhibit nanomolar half maximal inhibitory concentration (IC50) values across various isoenzymes, indicating their effectiveness. Such inhibitors are critical in exploring therapeutic approaches for conditions where carbonic anhydrase activity is implicated, including glaucoma, epilepsy, and certain cancers (Supuran, Maresca, Gregáň, & Milan Remko, 2013).

Mechanochemistry in Drug Synthesis

The application of mechanochemistry for synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs, showcases an innovative approach to pharmaceutical manufacturing. This method, which involves stoichiometric base-assisted or copper-catalyzed coupling of sulfonamides and iso(thio)cyanates, represents a greener, more efficient alternative to conventional synthesis, minimizing the use of solvents and energy (Tan, Štrukil, Mottillo, & Friščić, 2014).

Polymer Science and Water Solubility

The synthesis of water-soluble and self-doped polythiophene derivatives from monomers similar to 4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide has been explored, leading to advancements in polymer science. These water-soluble polymers have been characterized for their potential in various applications, including electronics and materials science, due to their unique properties such as conductivity and solubility in water (Turac, Varol, Ak, Sahmetlioglu, & Toppare, 2008).

Anticancer and Antimicrobial Agents

Novel research has also been conducted on the synthesis and evaluation of compounds with structures related to 4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide for their anticancer and antimicrobial properties. For instance, derivatives have been synthesized and tested against various cancer cell lines, demonstrating potent cytotoxic activity. This highlights the compound's potential as a foundational structure for developing new anticancer agents (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Corrosion Inhibition

In the field of materials science, derivatives of 4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies provide insights into the molecular mechanisms of corrosion inhibition, offering potential applications in protecting metals against corrosion, thereby extending their life in industrial applications (Tezcan, Yerlikaya, Mahmood, & Kardaş, 2018).

Eigenschaften

IUPAC Name |

4-(diethylsulfamoyl)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S2/c1-4-12(5-2)17(14,15)8-6-9(16-7-8)10(13)11-3/h6-7H,4-5H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIDZBZZAKFHKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5553241.png)

![N-(4-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5553261.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

![1-({4-methyl-5-[1-(1H-1,2,3-triazol-1-ylacetyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5553288.png)

![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)

![5-(1-azepanyl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5553296.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(2E)-3-phenylprop-2-en-1-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553307.png)

![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenylpropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5553315.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B5553328.png)